
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide is a synthetic organic compound with a unique structure that includes a cyclobutane ring and a dioxidothietane moiety
Méthodes De Préparation
The synthesis of 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide involves several steps, typically starting with the preparation of the cyclobutanecarboxamide core. The dioxidothietane moiety is then introduced through a series of reactions that may include cyclization and oxidation processes. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The amino group can participate in substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s properties make it suitable for use in various industrial applications, including materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
1-amino-N-(1,1-dioxo-3-thietanyl)-1-cyclobutanecarboxamide: This compound shares a similar core structure but differs in the functional groups attached to the cyclobutane ring.
Cyclobutanecarboxamide derivatives: These compounds have variations in the substituents attached to the cyclobutane ring, leading to differences in their chemical and biological properties
Propriétés
Formule moléculaire |
C8H14N2O3S |
|---|---|
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
1-amino-N-(1,1-dioxothietan-3-yl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H14N2O3S/c9-8(2-1-3-8)7(11)10-6-4-14(12,13)5-6/h6H,1-5,9H2,(H,10,11) |
Clé InChI |
AGXMEVBKELEQOC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(=O)NC2CS(=O)(=O)C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


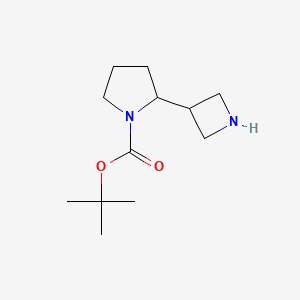

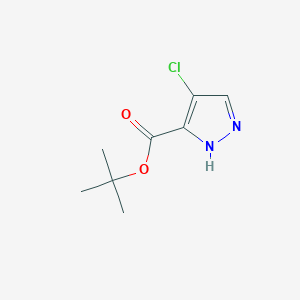

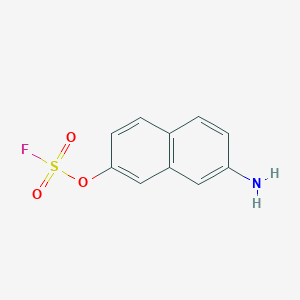


![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
![tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12943047.png)

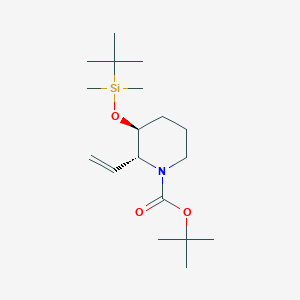
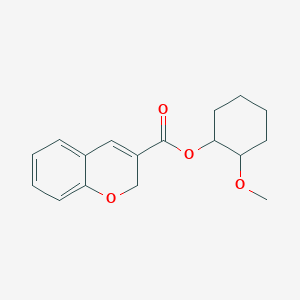
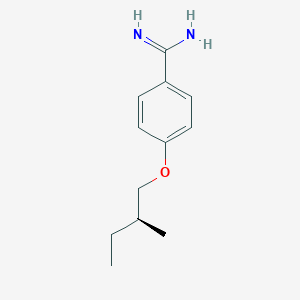
![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)
